molecular formula C16H13F3N4O2 B12209933 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B12209933
M. Wt: 350.29 g/mol
InChI Key: LEFJDJGCIBXFLW-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that features a triazolopyridine core linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves the formation of the triazolopyridine core followed by its attachment to the benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring. This is followed by a nucleophilic substitution reaction to introduce the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the triazolopyridine or benzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its structure suggests potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases like cancer or infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to its specific combination of the triazolopyridine core and the trifluoromethoxy-substituted benzamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13F3N4O2

Molecular Weight

350.29 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)25-12-6-4-11(5-7-12)15(24)20-9-8-14-22-21-13-3-1-2-10-23(13)14/h1-7,10H,8-9H2,(H,20,24)

InChI Key

LEFJDJGCIBXFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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